Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C21H25NO2 and a molecular weight of 323.44 g/mol It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties
Preparation Methods
The synthesis of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 1-benzyl-4-phenylpiperidine with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate has several scientific research applications, including:
Biology: This compound can be used in studies related to neurotransmitter systems and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Pethidine (Meperidine): A well-known analgesic with a similar piperidine structure but different functional groups.
4-Benzylpiperidine: A compound with similar structural features but lacking the ester functional group.
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Another piperidine derivative with a methyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
72216-57-0 |
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Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H |
InChI Key |
KQAIRFACCGTUDP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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